molecular formula C17H17N5O2S B2840153 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 1351643-48-5

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2840153
CAS No.: 1351643-48-5
M. Wt: 355.42
InChI Key: JVOVYTXMEZHYSC-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a 2-methoxybenzyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-14-6-3-2-5-13(14)11-18-16(23)12-25-17-8-7-15(20-21-17)22-10-4-9-19-22/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOVYTXMEZHYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that features a unique structural composition, including a thioether linkage, a pyrazole moiety, and an acetamide functional group. Its molecular formula is C16H18N4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structural uniqueness of this compound lies in its combination of heterocyclic rings and functional groups. The presence of the pyrazole and pyridazine rings suggests potential applications in various therapeutic areas, including anti-inflammatory and anticancer activities. The thioether linkage may also influence its reactivity and interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of inflammatory pathways or cancer cell proliferation. For instance, compounds with similar structures have shown inhibitory action against key enzymes involved in disease processes, making them candidates for further pharmacological studies .

Biological Activities

Recent studies have highlighted several biological activities associated with compounds structurally related to This compound :

Anticancer Activity

Research indicates that pyrazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
  • SF-268 (brain cancer) : IC50 values around 12.50 µM.
  • NCI-H460 (lung cancer) : IC50 values around 42.30 µM .

These findings suggest that the compound may possess similar anticancer properties.

Anti-inflammatory Effects

Compounds containing pyrazole and pyridazine moieties have demonstrated anti-inflammatory activity comparable to standard anti-inflammatory drugs. For instance, some derivatives showed significant inhibition in carrageenan-induced edema models . This suggests that This compound may also exhibit similar therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Compound Cell Line IC50 (µM) Activity
Compound AMCF73.79Anticancer
Compound BSF-26812.50Anticancer
Compound CNCI-H46042.30Anticancer
Compound DHuh-71.10Anticancer
Compound EHCT1161.60Anticancer

These results emphasize the potential of pyrazole derivatives for therapeutic applications in oncology.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole derivatives (e.g., 3c ) with methylenedioxy and tetrazole groups exhibit higher melting points (~265°C), suggesting strong crystal packing via hydrogen bonding .

Enzyme Inhibition and Pharmacological Potential

Table 2: Enzyme Inhibition Profiles of Related Compounds

Compound Name Target Enzyme Inhibition Potency Reference
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)benzothiazol-2-yl]acetamide (20) Carbonic Anhydrase (CA II/XII) Moderate (IC₅₀ ~100–300 nM)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Laccase High catalytic efficiency
Hypothetical Target Compound Kinases/Sirtuins Predicted via docking studies N/A

Insights :

  • The target compound’s pyrazole moiety may mimic the triazole/tetrazole groups in 3c and 6y (), which participate in hydrogen bonding with active-site residues .
  • Compared to 20 (), the absence of a sulfonamide group in the target compound may reduce CA affinity but improve selectivity for other targets like Sirt2/HDAC6 .

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